molecular formula C13H10N2O4 B015901 (+)-沙利度胺 CAS No. 2614-06-4

(+)-沙利度胺

货号 B015901
CAS 编号: 2614-06-4
分子量: 258.23 g/mol
InChI 键: UEJJHQNACJXSKW-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thalidomide and its analogs are synthesized using various methods, including green chemistry approaches. One efficient method involves microwave irradiation, allowing for the preparation of thalidomide and its analogs in a one-pot multicomponent synthesis system, showing good yields and efficiency (Benjamin & Hijji, 2017). Another approach involves solid-phase synthesis, offering high yields and purities for thalidomide analogs, demonstrating the versatility of synthesis methods (Xiao et al., 2002).

Molecular Structure Analysis

The molecular structure of thalidomide plays a crucial role in its biological activity. Studies on the isolated thalidomide molecule, particularly its rotational spectrum, help understand its chirality-dependent biological activity. The equatorial conformer, identified through spectroscopy, aligns with the bound (S)-enantiomer's structure to its target protein, cereblon, highlighting the significance of molecular conformation in its biological effects (Blanco et al., 2021).

Chemical Reactions and Properties

Thalidomide's chemical reactions, particularly its interaction with biological targets, are crucial for its effects. The compound's interaction with cereblon, a primary direct target, is a pivotal reaction that leads to the recruitment of various "neosubstrates," depending on the ligand's shape. This interaction underpins the pleiotropic effects of thalidomide and its derivatives (Ito & Handa, 2020).

Physical Properties Analysis

The physical properties of (+)-Thalidomide, such as melting points and solubility, are essential for its formulation and delivery. The enantiomers of thalidomide, including the (+)-isomer, have distinct physical properties that influence their biological activity and pharmacokinetics. The study of these properties is crucial for understanding the drug's behavior in biological systems and for the development of thalidomide-based therapies (Fabro et al., 1967).

Chemical Properties Analysis

Thalidomide's chemical properties, such as its reactivity and stability, are influenced by its structure. The drug's teratogenicity is closely related to its chemical properties, particularly its ability to undergo hydrolysis to form various bioactive metabolites. Understanding these properties is crucial for mitigating the drug's adverse effects while harnessing its therapeutic potential (Mercurio et al., 2017).

科学研究应用

  1. 沙利度胺的研究导致了对分子靶标的更好理解,可能有助于更安全的药物设计和改进的毒性测试方案(Kim & Scialli, 2011)

  2. 据发现,它可以增强病毒特异性 CD8+ T 细胞的细胞因子产生和细胞毒活性,表明其作为慢性病毒感染中免疫佐剂疗法的潜力(Haslett et al., 2003)

  3. 沙利度胺及其类似物可以通过诱导耐药细胞凋亡或 G1 生长停滞来克服多发性骨髓瘤细胞中的耐药性(Hideshima et al., 2000)

  4. 该药物下调活动性多发性骨髓瘤和卡波西肉瘤患者骨髓内皮细胞中的血管生成基因,有助于其在这些疾病中的疗效(Vacca et al., 2005)

  5. 沙利度胺及其免疫调节类似物具有抗癌和抗炎活性,在实验中用于治疗各种癌症、皮肤病、神经系统和炎症性疾病(Teo et al., 2005)

  6. 它在治疗急性胰腺炎、慢性丙型肝炎、幽门螺杆菌引起的胃炎和重症肌无力方面具有潜在应用(Weeber et al., 2003)

  7. 沙利度胺是血管生成的抑制剂,可用作依赖血管生成的疾病的药物(D'Amato et al., 1994)

  8. 该药物通过与脑蛋白结合,阻断其在肢体发育中的活性,发挥致畸作用(Ito et al., 2010)

  9. 沙利度胺及其衍生物由于其抗血管生成和免疫调节作用,已显示出治疗骨髓增生异常综合征 (MDS) 的疗效(Wang Yin et al., 2021)

  10. 沙利度胺治疗与 TNF-α 基因的调节多态性可以预测 TNF-α 产生高的多发性骨髓瘤患者的更好预后(Neben et al., 2002)

  11. 它是一种用于治疗红斑狼疮等慢性炎症性疾病的实验药物(Walchner et al., 2000)

  12. 沙利度胺在治疗包括 HIV/AIDS、类风湿性关节炎、克罗恩病和多发性骨髓瘤在内的多种疾病方面显示出希望(Neiger, 2000)

  13. 该药物现在已成功用于治疗一系列成人疾病,包括多发性骨髓瘤和麻风病并发症(Vargesson, 2015)

  14. 沙利度胺在治疗各种皮肤病方面已显示出效果,但致畸性和周围神经病变等副作用仍然是限制因素(Tseng et al., 1996)

属性

IUPAC Name

2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJHQNACJXSKW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046971
Record name (+)-Thalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Thalidomide

CAS RN

2614-06-4
Record name (+)-Thalidomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2614-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Thalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Thalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Thalidomide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THALIDOMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN61H68KLK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred mixture of N-phthaloyl-L-glutamine (48.0 g, 174 mmoL), carbonyldiimidazole (30.43 g, 188 mmoL), and 4-dimethylaminopyridine (0.105 g, 0.861 mmoL) in anhydrous tetrahydrofuran (300 mL) is heated to reflux for 16 hours. The reaction slurry is filtered and the solid washed with methylene chloride (200 mL). The solid is air-dried and then dried in vacuo (60° C., <1 mm) to afford 40.40 g (90%) of thalidomide as a white powder. 1HNMR (DMSO-d6) δ 11.16 (s, 1 H, NH), 8.05-7.80 (br s, 4 H, Ar), 5.18 (dd, 1 H, J=12, 5 Hz, CHCO), 3.05-2.85 (m, 1 H, CH2CO), 2,70-2.45 (m, 2 H, CH2CH 2), 2.15-2.00 (M, 1 H, CH2). 13C NMR (DMSO-d6) δ 172.8, 169.8, 167.1, 134.9, 131.2, 123.4, 49.0, 30.9, 22.0.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
30.43 g
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Thalidomide
Reactant of Route 2
Reactant of Route 2
(+)-Thalidomide
Reactant of Route 3
(+)-Thalidomide
Reactant of Route 4
Reactant of Route 4
(+)-Thalidomide
Reactant of Route 5
Reactant of Route 5
(+)-Thalidomide
Reactant of Route 6
(+)-Thalidomide

Citations

For This Compound
199,000
Citations
ME Franks, GR Macpherson, WD Figg - The Lancet, 2004 - thelancet.com
… Despite its history as a human teratogen, thalidomide is emerging as a treatment for cancer … Here, we summarise the applications for thalidomide with an emphasis on clinical trials …
Number of citations: 800 www.thelancet.com
M Melchert, A List - The international journal of biochemistry & cell biology, 2007 - Elsevier
… Over the past 50 years, thalidomide has been a target of … alpha (TNF-α), thalidomide effects the generation and elaboration of … biologic effects of thalidomide and its progeny compounds. …
TD Stephens, CJW Bunde, BJ Fillmore - Biochemical pharmacology, 2000 - Elsevier
… of the embryopathy of thalidomide. We propose that thalidomide affects the following pathway during … Thalidomide, or a breakdown product of thalidomide, specifically binds to these GC …
N Vargesson - Birth Defects Research Part C: Embryo Today …, 2015 - Wiley Online Library
Nearly 60 years ago thalidomide was prescribed to treat morning sickness in pregnant … of thalidomide damaged children has been identified in Brazil. Yet, how thalidomide caused its …
T Eriksson, S Björkman, P Höglund - European journal of clinical …, 2001 - Springer
… Background: Thalidomide has a chiral centre, and the racemate of (R)- and (S)-thalidomide … There is now a growing clinical interest in thalidomide due to its unique anti-inflammatory …
Number of citations: 368 0-link-springer-com.brum.beds.ac.uk
N Raje, K Anderson - New England Journal of Medicine, 1999 - Mass Medical Soc
… the over-the-counter marketing of thalidomide in Europe during the late 1950s for … thalidomide stems from the broad spectrum of its pharmacologic and immunologic effects. Thalidomide …
Number of citations: 284 www.nejm.org
WG McBride - Lancet, 1961 - softenon.nl
About the Author: Born in Sydney, Australia, in 1927, gynecologist and obstetrician William G. McBride brought the link between the drug thalidomide and birth defects to the attention of …
Number of citations: 822 www.softenon.nl
RJ D'Amato, MS Loughnan, E Flynn… - Proceedings of the …, 1994 - National Acad Sciences
… of thalidomide to pregnant rabbits at an oral dose of 100-300 mg per kg per day (5, 6). Over the past 30 years, the mechanism of thalidomide's … the effect of thalidomide on growing …
Number of citations: 237 www.pnas.org
J Botting - Drug news & perspectives, 2002 - europepmc.org
… Only 2 years after thalidomide's launch as Contergan in Germany… Shortly thereafter, thalidomide was connected with an … This disaster brought on by thalidomide's teratogenic effects was …
Number of citations: 136 europepmc.org
L Calabrese, AB Fleischer Jr - The American journal of medicine, 2000 - Elsevier
… With appropriate safeguards, thalidomide may benefit patients with a broad variety of … story of thalidomide has perhaps no parallel in medicine. Nearly four decades since thalidomide’s …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。